1,4-Dichloro-5,6,7,8-tetrahydrophthalazine

Description

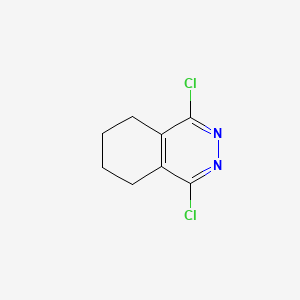

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-5,6,7,8-tetrahydrophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFNXIXNWZZRLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504666 | |

| Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67279-24-7 | |

| Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67279-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1,4 Dichloro 5,6,7,8 Tetrahydrophthalazine

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 1,4-dichloro-5,6,7,8-tetrahydrophthalazine reveals a logical pathway for its construction. The primary disconnection targets the two carbon-chlorine bonds. This transformation points to a precursor molecule, 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione (B1604705) (also known as 5,6,7,8-tetrahydrophthalazine-1,4-dione), where the chlorine atoms are replaced by hydroxyl groups in its tautomeric lactim form or carbonyl groups in its lactam form. This intermediate is a phthalhydrazide (B32825) derivative.

The next disconnection breaks the two C-N bonds within the heterocyclic ring, cleaving the hydrazine (B178648) moiety. This step leads back to two key starting materials: a suitable dicarboxylic acid derivative for the six-membered carbocyclic ring and hydrazine. The most practical precursor for the carbocyclic portion is 3,4,5,6-tetrahydrophthalic anhydride (B1165640), which contains the required carbon skeleton and appropriately activated carbonyl groups for condensation with hydrazine.

Finally, the 3,4,5,6-tetrahydrophthalic anhydride can be traced back to a Diels-Alder cycloaddition reaction between a 1,3-diene and a dienophile. Specifically, the reaction between 1,3-butadiene (B125203) and maleic anhydride yields the direct precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, which can be isomerized to the required starting material. This analysis outlines a convergent and efficient synthetic strategy starting from simple, commercially available precursors.

Precursor Synthesis and Starting Materials

The successful synthesis of the target compound is dependent on the efficient preparation of its key precursors. The primary starting materials are derived from well-established cycloaddition and condensation reactions.

Utilizing 3,4,5,6-Tetrahydrophthalic Anhydride

3,4,5,6-Tetrahydrophthalic anhydride is the foundational precursor that provides the fused carbocyclic ring system. While the direct Diels-Alder adduct of butadiene and maleic anhydride is cis-1,2,3,6-tetrahydrophthalic anhydride (also called cis-Δ⁴-tetrahydrophthalic anhydride), the Δ¹-isomer is often used. google.com The synthesis of these anhydrides is a cornerstone of this pathway, providing the necessary electrophilic centers for the subsequent ring-forming reaction with hydrazine. google.com

Alternative Cycloaddition Precursors (e.g., Maleic Anhydride Derivatives)

The core six-membered carbocyclic ring of the tetrahydrophthalazine system is typically constructed via a Diels-Alder reaction. The most direct method involves the [4+2] cycloaddition of 1,3-butadiene with maleic anhydride. orgsyn.org This reaction is highly efficient and exothermic, producing cis-Δ⁴-tetrahydrophthalic anhydride in high yields. orgsyn.org

The procedure involves bubbling butadiene gas through a solution of maleic anhydride in a suitable solvent like benzene (B151609). The reaction proceeds readily, and the product crystallizes upon cooling. orgsyn.org This adduct is a crucial building block, as it contains the intact six-membered ring that becomes the 5,6,7,8-tetrahydro portion of the final product. Derivatives of maleic anhydride can also be used as dienophiles to introduce substituents on the carbocyclic ring, although for the title compound, the unsubstituted version is required.

Hydrazine Monohydrate in Phthalazine (B143731) Ring Formation

Hydrazine monohydrate (NH₂NH₂·H₂O) is the essential reagent for constructing the nitrogen-containing heterocyclic ring. It serves as the dinucleophile that reacts with the two carbonyl carbons of the anhydride precursor. The reaction of an anhydride, such as 3,4,5,6-tetrahydrophthalic anhydride, with hydrazine hydrate (B1144303) typically proceeds via heating in a solvent like ethanol (B145695) or acetic acid. longdom.orglongdom.org This condensation reaction forms the stable, bicyclic phthalhydrazide intermediate, 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione. sci-hub.se This intermediate is the direct precursor for the subsequent dichlorination step.

Dichlorination Procedures for Phthalazine Ring Formation

To convert the stable dione (B5365651) intermediate into the target 1,4-dichloro derivative, a robust chlorination procedure is required. The carbonyl groups of the 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione, existing in tautomeric equilibrium with their enol (lactim) forms, are transformed into chloro groups using a strong chlorinating agent.

Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this type of transformation in phthalazine chemistry. sci-hub.senih.govjocpr.com The reaction is typically performed by heating the phthalhydrazide intermediate in neat phosphorus oxychloride or in a high-boiling solvent. The mechanism involves the conversion of the amide/lactam functional groups into chloro-imidates. This step is critical as it introduces the reactive chlorine atoms, which are valuable handles for further synthetic modifications, although for the purpose of this synthesis, it is the final step.

Detailed Synthetic Pathways

| Step | Reaction | Starting Materials | Reagents & Conditions | Product |

| 1 | Diels-Alder Cycloaddition | Maleic anhydride, 1,3-Butadiene | Benzene, heat (exothermic reaction) | cis-1,2,3,6-Tetrahydrophthalic anhydride |

| 2 | Phthalazine Ring Formation | cis-1,2,3,6-Tetrahydrophthalic anhydride | Hydrazine monohydrate, Acetic acid, Sodium acetate (B1210297), Reflux | 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione |

| 3 | Dichlorination | 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione | Phosphorus oxychloride (POCl₃), Reflux | This compound |

This synthetic route is efficient and relies on well-established chemical transformations. The initial cycloaddition builds the carbocyclic framework, the condensation with hydrazine forms the heterocyclic core, and the final dichlorination furnishes the desired product. orgsyn.orgnih.govjocpr.com

Condensation Reactions

The foundational step in the synthesis of the this compound is the condensation reaction between a suitable dicarbonyl compound and a hydrazine derivative. Specifically, the formation of the 5,6,7,8-tetrahydrophthalazine-1,4-dione (B12344336) precursor is achieved through the reaction of cyclohexane-1,2-dicarboxylic anhydride with hydrazine. This reaction is a well-established method for the formation of pyridazine-ring systems. daneshyari.com

The reaction typically proceeds by nucleophilic attack of the hydrazine on the carbonyl carbons of the anhydride, leading to a ring-opening and subsequent intramolecular cyclization to form the stable six-membered heterocyclic ring of the tetrahydrophthalazine-1,4-dione. The use of cis-cyclohexane-1,2-dicarboxylic anhydride is crucial for the formation of the desired cis-fused ring system. acs.org The reaction can be carried out in an aqueous solution of hydrochloric acid, which can facilitate the reaction and improve yields in a one-step process. daneshyari.com

The general reaction is as follows: Cyclohexane-1,2-dicarboxylic anhydride + Hydrazine → 5,6,7,8-Tetrahydrophthalazine-1,4-dione

Cyclization and Aromatization Steps

Following the initial condensation, the key transformation is the conversion of the resulting 5,6,7,8-tetrahydrophthalazine-1,4-dione into the target this compound. This is not an aromatization in the typical sense of creating an aromatic ring from a non-aromatic one, but rather a functional group transformation of the dione to the dichloride. This is a critical step that introduces the reactive chloro groups.

This conversion is typically achieved through a chlorination reaction using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this type of transformation. The reaction involves the conversion of the amide-like functional groups in the dione into chloro-imidoyl groups, which are then hydrolyzed to yield the final dichloro product. The Vilsmeier reagent, a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF), is also a potent system for such chlorinations. mdpi.com

It is important to note that the "tetrahydro" nature of the phthalazine ring is retained throughout this process, as the chlorination step specifically targets the dione functionality without affecting the saturated cyclohexane (B81311) ring.

Regioselective Synthesis Strategies

Regioselective synthesis becomes a critical consideration when substituted cyclohexane-1,2-dicarboxylic anhydrides are used as starting materials. In the case of the synthesis of the unsubstituted this compound, the symmetry of the starting anhydride simplifies the reaction, as there is no ambiguity in the position of the resulting functional groups.

However, if a substituted cyclohexane-1,2-dicarboxylic anhydride were to be used, the initial condensation with hydrazine could potentially lead to a mixture of regioisomers. The control of regioselectivity in such cases would depend on the electronic and steric nature of the substituents on the cyclohexane ring, which could influence the initial nucleophilic attack of the hydrazine. While specific studies on the regioselective synthesis of substituted 1,4-dichloro-5,6,7,8-tetrahydrophthalazines are not widely reported, general principles of regioselectivity in nucleophilic additions to substituted cyclic anhydrides would apply.

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters, including the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects and Selection

The choice of solvent can significantly influence both the condensation and chlorination steps. For the initial condensation of cyclohexane-1,2-dicarboxylic anhydride with hydrazine, polar protic solvents are often employed. As demonstrated in the synthesis of related pyridazine (B1198779) derivatives, conducting the reaction in an aqueous solution of hydrochloric acid can be effective. daneshyari.com

For the subsequent chlorination step using phosphorus oxychloride, the reaction is often carried out in an excess of the chlorinating agent itself, which can also act as the solvent. Alternatively, a high-boiling inert solvent may be used. When employing the Vilsmeier reagent (POCl₃/DMF), DMF serves as both a reactant and a solvent. The selection of the solvent is critical to ensure the solubility of the reactants and to facilitate the reaction at the desired temperature.

Temperature and Reaction Time Parameters

Temperature and reaction time are crucial parameters that need to be carefully controlled to ensure the successful synthesis of this compound.

The initial condensation reaction to form the tetrahydrophthalazine-1,4-dione is typically carried out at elevated temperatures to drive the reaction to completion. Reflux conditions are common for such condensation reactions.

The subsequent chlorination step also generally requires heating. The reaction with phosphorus oxychloride is often performed at reflux to ensure the complete conversion of the dione to the dichloride. The reaction time for both steps can vary depending on the specific substrates and conditions but is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.

| Reaction Step | Typical Temperature | Typical Reaction Time |

| Condensation | Reflux | Several hours |

| Chlorination | Reflux | Several hours |

Catalytic Approaches in Synthesis

While the condensation reaction can proceed without a catalyst, particularly in an acidic medium, the use of catalysts can be explored to enhance reaction rates and yields. For the chlorination step, while phosphorus oxychloride is the primary reagent, certain additives can influence the reaction. The use of DMF in the Vilsmeier reagent is a classic example where the amide acts as a catalyst to form the more reactive Vilsmeier salt.

Isolation and Purification Techniques

The effective isolation and purification of this compound are crucial steps to ensure the quality and reliability of subsequent chemical studies and applications. The primary techniques employed for this purpose are column chromatography and recrystallization.

Column chromatography is a fundamental purification technique in organic synthesis, relying on the differential adsorption of compounds onto a solid stationary phase. For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase due to its polarity and ability to separate compounds with varying polarities.

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude reaction mixture containing this compound is then loaded onto the top of the silica gel bed. A solvent or a mixture of solvents, known as the eluent, is passed through the column. The choice of eluent is critical and is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system is usually determined by thin-layer chromatography (TLC) prior to the column separation.

As the eluent flows through the column, the components of the mixture travel at different rates. Less polar impurities will travel down the column more quickly with a less polar eluent, while more polar impurities and the desired product will adhere more strongly to the silica gel. By gradually increasing the polarity of the eluent, the adsorbed compounds can be selectively eluted from the column. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure this compound. The fractions containing the pure product are then combined, and the solvent is removed under reduced pressure to yield the purified compound.

Table 1: General Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (typically 60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) |

| Elution Technique | Isocratic or gradient elution |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures. For this compound, a suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

The process begins by dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the this compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the solvent.

The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. A patent for a similar dichlorophthalazine compound describes a process where the reaction mixture is first quenched and extracted with a solvent like methylene (B1212753) chloride. The organic layer is then treated with activated carbon and dried, followed by concentration and cooling to induce crystallization. Further purification is achieved by recrystallization from a mixed solvent system. nih.gov

Table 2: Common Solvents for Recrystallization

| Solvent | Rationale for Use |

| Ethanol | Often a good choice for moderately polar compounds. |

| Mixed Solvents (e.g., Dichloromethane/Hexane) | Allows for fine-tuning of solubility to achieve optimal crystallization. nih.gov |

Synthesis of Analogues and Derivatives

The two chlorine atoms in this compound are susceptible to nucleophilic aromatic substitution (SNAr), making this compound a valuable scaffold for the synthesis of a wide range of derivatives. The electron-withdrawing nature of the nitrogen atoms in the phthalazine ring activates the chlorine atoms towards attack by nucleophiles.

Amination reactions involve the displacement of one or both chlorine atoms with an amino group. These reactions are typically carried out by treating this compound with a primary or secondary amine. The reactivity of the chlorine atoms allows for either mono- or di-substitution, depending on the reaction conditions and the stoichiometry of the amine used.

Studies on analogous dichlorinated heterocyclic systems, such as 2,4-dichloroquinazolines, have shown that nucleophilic substitution with amines occurs readily. google.com The reaction generally proceeds by heating the dichlorinated precursor with the desired amine in a suitable solvent, often with the addition of a base to neutralize the hydrochloric acid formed during the reaction. The choice of solvent can range from alcohols to aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The temperature and reaction time are optimized to achieve the desired level of substitution. For instance, using one equivalent of the amine at a lower temperature might favor monosubstitution, while using an excess of the amine at a higher temperature would likely lead to the disubstituted product.

Allylthiolation introduces an allylthio group onto the phthalazine core by displacing a chlorine atom. A study on the synthesis of 1-allylthio-4-alkylthio-5,6,7,8-tetrahydrophthalazines demonstrated a synthetic route that involves initial dichlorination of the corresponding phthalazine dione, followed by sequential thiolations. mdpi.com

The allylthiolation step is typically achieved by reacting the this compound with allyl mercaptan in the presence of a base. The base, such as sodium hydride or potassium carbonate, deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electron-deficient carbon atom bearing a chlorine atom. This reaction can be performed in a variety of solvents, including tetrahydrofuran (B95107) (THF) or ethanol. By controlling the stoichiometry of the allyl mercaptan and the reaction conditions, it is possible to achieve selective mono-allylthiolation, which can then be followed by the introduction of a different alkylthio group at the second position if desired. mdpi.com

The chlorine atoms of this compound can also be displaced by cyclic secondary amines such as morpholine (B109124) and piperazine (B1678402) to introduce these heterocyclic moieties into the molecule. These reactions follow the same SNAr mechanism as other amination reactions.

The reaction is typically carried out by heating this compound with an excess of morpholine or piperazine. The excess amine often serves as both the nucleophile and the base to neutralize the liberated HCl. Alternatively, an external base like triethylamine (B128534) or potassium carbonate can be added. The choice of solvent is usually a polar aprotic solvent like DMF or an alcohol.

The reaction can lead to monosubstituted or disubstituted products. For example, reacting with one equivalent of the heterocyclic amine might yield the 1-chloro-4-(morpholino/piperazino)-5,6,7,8-tetrahydrophthalazine, while an excess of the amine and more forcing conditions would favor the formation of the 1,4-bis(morpholino/piperazino)-5,6,7,8-tetrahydrophthalazine. The specific conditions, including temperature and reaction time, would be optimized to obtain the desired product in high yield.

Hydrazino Derivatives

Information regarding the synthesis of hydrazino derivatives directly from this compound is not available in the reviewed scientific literature.

Triazolophthalazine Derivatives

Information regarding the synthesis of triazolophthalazine derivatives directly from this compound is not available in the reviewed scientific literature.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the Nucleophilic Aromatic Substitution (SNAr) or Cycloaddition reactions of the compound This compound .

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified outline. Research on related compounds, such as 1,4-Dichlorophthalazine (B42487) (the aromatic analogue), indicates that the chlorine atoms are susceptible to nucleophilic substitution. However, the reactivity of the 5,6,7,8-tetrahydro derivative has not been documented in the context of SNAr or Cycloaddition reactions in the sources reviewed.

To provide the detailed analysis and data tables as requested would require experimental or computational data that is not present in the accessible literature.

Reactivity and Reaction Mechanisms of 1,4 Dichloro 5,6,7,8 Tetrahydrophthalazine

Ring-Opening and Ring-Closure Reactions

The 1,4-dichloro-5,6,7,8-tetrahydrophthalazine core serves as a versatile scaffold for the synthesis of more complex, fused heterocyclic systems. These reactions typically proceed via an initial nucleophilic substitution at the chloro-positions, followed by intramolecular cyclization.

Formation of Tetrazolo[5,1-a]phthalazines

The reaction of this compound with sodium azide (B81097) is a key transformation that leads to the formation of a tetrazolo-fused ring system. This reaction proceeds through a nucleophilic substitution followed by an intramolecular cyclization, a process known as azide-tetrazole isomerization.

The proposed mechanism involves an initial substitution of one or both chlorine atoms by the azide nucleophile. The resulting azido-substituted intermediate can then undergo a 1,5-dipolar cyclization to form the fused tetrazole ring. This type of isomerization is a well-documented equilibrium in many heterocyclic systems. The equilibrium between the open-chain azide form and the closed-ring tetrazole form can be influenced by factors such as the electronic nature of substituents and the solvent. In many fused heterocyclic systems, the tetrazole isomer is thermodynamically more stable due to the formation of an additional aromatic ring. researchgate.netrsc.org

While the direct synthesis from the tetrahydro-derivative is not extensively detailed in the available literature, the analogous reaction of 1,4-dichlorophthalazine (B42487) with sodium azide to form 6-azidotetrazolo[5,1-a]phthalazine is well-established. This suggests a similar reaction pathway for the saturated analogue, leading to the formation of 5,6,7,8-tetrahydrotetrazolo[5,1-a]phthalazine.

Table 1: Key Features of Tetrazolo[5,1-a]phthalazine Formation

| Feature | Description |

| Reaction Type | Nucleophilic Aromatic Substitution followed by Intramolecular Cyclization (Azide-Tetrazole Isomerization) |

| Key Reagent | Sodium Azide (NaN₃) |

| Intermediate | Azido-substituted tetrahydrophthalazine |

| Driving Force | Formation of a thermodynamically stable fused tetrazole ring |

Triazolo[4,5-b]quinolinamines

The synthesis of a triazolo[4,5-b]quinolinamine ring system directly from this compound is not a commonly reported transformation. However, a plausible route to a related triazolo-fused system involves the initial conversion of the dichloro-compound to a dihydrazino-derivative. Subsequent reaction with nitrous acid can then induce the formation of a triazole ring.

The first step would be the nucleophilic displacement of both chlorine atoms by hydrazine (B178648), yielding 1,4-dihydrazino-5,6,7,8-tetrahydrophthalazine. Treatment of this intermediate with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, can lead to the formation of a triazole ring. The reaction of amines with nitrous acid is a classical method for the formation of diazonium salts, which can then undergo cyclization. msu.edulibretexts.org In this case, the adjacent hydrazino groups would react to form the fused triazole ring. The specific isomeric structure of the resulting triazolo-fused system would depend on the precise mechanism of cyclization.

Functional Group Interconversions and Transformations

The chlorine atoms at the 1- and 4-positions of this compound are susceptible to nucleophilic substitution, allowing for a wide range of functional group interconversions. The reactivity of these positions is influenced by the electron-withdrawing nature of the nitrogen atoms in the pyridazine (B1198779) ring, which activates the carbon-chlorine bonds towards nucleophilic attack.

These reactions typically follow an addition-elimination mechanism, characteristic of nucleophilic aromatic substitution. The regioselectivity of the substitution, i.e., whether the first substitution occurs at the C1 or C4 position, can be influenced by the reaction conditions and the nature of the nucleophile.

Common nucleophiles employed in these transformations include amines, alkoxides, and thiols, leading to the corresponding amino-, alkoxy-, and thio-substituted derivatives. These reactions are often carried out in the presence of a base to neutralize the HCl formed during the reaction. In some cases, palladium-catalyzed cross-coupling reactions can also be employed as an alternative to traditional nucleophilic substitution, particularly for the formation of carbon-carbon bonds. nih.gov

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or secondary amines (e.g., RNH₂, R₂NH) | 1-Amino-4-chloro- or 1,4-diamino-5,6,7,8-tetrahydrophthalazines |

| Alkoxide | Sodium alkoxide (e.g., NaOR) | 1-Alkoxy-4-chloro- or 1,4-dialkoxy-5,6,7,8-tetrahydrophthalazines |

| Thiol | Thiol with a base (e.g., RSH + base) | 1-Thio-4-chloro- or 1,4-dithio-5,6,7,8-tetrahydrophthalazines |

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving the 5,6,7,8-tetrahydrophthalazine (B12973233) core is an important consideration, particularly when the cyclohexane (B81311) ring is substituted. The presence of stereocenters in this part of the molecule can lead to the formation of diastereomers.

While specific studies on the stereochemical outcomes of reactions of this compound are not widely reported, general principles of stereocontrolled synthesis in related systems can be applied. For instance, in the synthesis of substituted cyclohexanes, kinetic and thermodynamic control can lead to different stereoisomers. nih.gov

In the context of nucleophilic substitution on the pyridazine ring, the stereochemistry of the existing centers in the tetrahydro- portion of the molecule can influence the approach of the nucleophile, potentially leading to diastereoselectivity. However, since the reaction occurs at the aromatic part of the fused ring, the direct influence on the existing stereocenters is expected to be minimal unless the substituents on the cyclohexane ring are particularly bulky. More significant stereochemical considerations arise when the tetrahydrophthalazine ring itself is being constructed in a stereocontrolled manner.

Spectroscopic and Structural Elucidation of 1,4 Dichloro 5,6,7,8 Tetrahydrophthalazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine would be expected to reveal distinct signals corresponding to the protons of the tetrahydro- portion of the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the neighboring chloro and phthalazine (B143731) ring substituents.

The protons on the saturated cyclohexane (B81311) ring would likely appear as multiplets in the aliphatic region of the spectrum. Specifically, the protons at positions 5 and 8, being adjacent to the fused aromatic system, would be expected to resonate at a slightly downfield region compared to the protons at positions 6 and 7. The coupling constants (J) between adjacent protons would provide valuable information about their dihedral angles and thus the conformation of the tetrahydro- ring.

For substituted derivatives, the introduction of other functional groups would lead to predictable changes in the ¹H NMR spectrum. For instance, the substitution of a chlorine atom with another group would alter the electronic environment of the nearby protons, causing shifts in their resonance frequencies.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-5, H-8 | 2.80 - 3.00 | m | - |

| H-6, H-7 | 1.80 - 2.00 | m | - |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms directly bonded to the chlorine atoms (C-1 and C-4) would be significantly deshielded and thus appear at a downfield chemical shift. The carbons of the tetrahydro- ring (C-5, C-6, C-7, and C-8) would resonate in the aliphatic region of the spectrum. The quaternary carbons of the fused ring system (C-4a and C-8a) would also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1, C-4 | 150 - 155 |

| C-4a, C-8a | 130 - 135 |

| C-5, C-8 | 25 - 30 |

| C-6, C-7 | 20 - 25 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the definitive structural confirmation of complex molecules like this compound and its derivatives.

COSY spectra would establish the connectivity between adjacent protons, confirming the sequence of protons in the tetrahydro- ring.

HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

HMBC spectra would reveal correlations between protons and carbons that are two or three bonds away, providing key information for piecing together the entire molecular structure, including the placement of substituents on the phthalazine core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₈H₈Cl₂N₂), HRMS would confirm the presence of two chlorine atoms through the characteristic isotopic pattern of the molecular ion peak.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺ | 202.0065 |

| [M+H]⁺ | 203.0138 |

| [M+Na]⁺ | 224.9957 |

Note: This is a predicted data table based on the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for the purification and identification of reaction products.

In the context of this compound and its derivatives, LC-MS would be employed to:

Monitor the progress of a chemical reaction by separating the starting materials, intermediates, and final products.

Isolate and purify the desired compound from a reaction mixture.

Confirm the identity and purity of the synthesized compounds by providing both retention time and mass spectral data.

The mass spectrometer in an LC-MS system can provide molecular weight information and, if it is a tandem mass spectrometer (MS/MS), can also be used to obtain structural information through fragmentation analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method relies on the principle that covalent bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features. The aliphatic C-H bonds in the tetrahydro- portion of the ring will exhibit stretching vibrations just below 3000 cm⁻¹. The C=N double bond of the pyridazine (B1198779) ring and the N-N single bond are also expected to produce distinct signals. Furthermore, the carbon-chlorine (C-Cl) bonds will have characteristic absorptions in the fingerprint region of the spectrum. vscht.cz Studies on related nitrogen heterocycles and chlorinated compounds confirm the diagnostic value of these vibrational modes. nih.govcaltech.edu For instance, the analysis of 3,6-dichloropyridazine shows distinct vibrational bands that can be correlated to the structural components of the molecule. researchgate.netresearchgate.net

While an experimental spectrum for the title compound is not publicly available, the expected absorption ranges for its principal functional groups can be predicted based on established correlation tables and data from similar structures. specac.commasterorganicchemistry.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium-Strong |

| C=N (Imine) | Stretching | 1640-1690 | Medium-Variable |

| N-N | Stretching | 1000-1100 | Weak-Medium |

X-ray Crystallography for Solid-State Structures

Currently, the specific crystal structure of this compound has not been reported in the surveyed literature. However, crystallographic analyses of related heterocyclic derivatives have been successfully performed, demonstrating the utility of this method for structural confirmation. mdpi.comredalyc.orgmdpi.com For example, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was determined, revealing details of its triclinic crystal system and P-1 space group. mdpi.com

Should a suitable single crystal of this compound be obtained, an X-ray diffraction experiment would yield a set of crystallographic parameters that unambiguously define its solid-state structure. This data is invaluable for understanding intermolecular interactions and for computational modeling studies.

Table 2: Illustrative Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Triclinic, etc. |

| Space Group | The symmetry group of the crystal. | P-1, P2₁/c, etc. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.3 Å, b = 12.0 Å, c = 12.7 Å; α = 101°, β = 108°, γ = 110° mdpi.com |

| Bond Lengths | The distances between bonded atoms. | C-C, C-N, C-Cl distances in Ångströms (Å). |

| Bond Angles | The angles between adjacent bonds. | C-N-N, Cl-C-C angles in degrees (°). |

Chromatographic Purity Assessment (HPLC, GC-MS)

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. For a molecule like this compound, a reversed-phase HPLC method would likely be effective. nih.gov This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile and water. sielc.comwur.nl Detection is typically achieved using an ultraviolet (UV) detector set to a wavelength where the compound exhibits strong absorbance. The development of such methods is crucial for quantifying impurities in related pharmaceutical compounds like hydralazine. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the sample components, which are then ionized and detected by the mass spectrometer, providing both identification and quantification. The analysis of chlorinated hydrocarbons and pesticides is a well-established application of GC-MS. cromlab-instruments.esepa.govosti.gov The mass spectrometer can confirm the identity of the main peak by its mass-to-charge ratio and fragmentation pattern, and can also identify any co-eluting impurities.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient Elution) mdpi.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Vis at a suitable wavelength (e.g., 230-254 nm) |

Table 4: Typical GC-MS Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Low-polarity capillary column (e.g., TG-5SilMS) cromlab-instruments.es |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) |

| Detector | Mass Spectrometer (MS) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT)

There are no specific quantum chemical calculations, such as Density Functional Theory (DFT) studies, available in the published scientific literature for 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. Such studies would typically provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

Prediction of Molecular Geometry and Electronic Structure

Mechanistic Computational Studies

No mechanistic computational studies involving this compound have been found in the public domain. Such research would be crucial for understanding its role and behavior in chemical reactions, but this area remains unexplored for this specific compound.

Structure-Activity Relationship (SAR) Modeling (Excluding specific properties)

There is no available research on Structure-Activity Relationship (SAR) modeling for this compound. SAR studies are fundamental in medicinal chemistry and materials science to correlate a molecule's structure with its activity, but no such models have been developed for this compound.

Medicinal Chemistry and Biological Activity Studies

Role of Phthalazine (B143731) Derivatives in Drug Discovery

The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to serve as a versatile core for the design of ligands that can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. nih.govresearchgate.net Phthalazine derivatives have demonstrated a remarkable breadth of therapeutic potential, including applications in treating cancer, cardiovascular diseases, and inflammatory conditions. nih.gov

The structural features of the phthalazine ring system, including its planarity, potential for hydrogen bonding, and the ability to be readily functionalized at various positions, allow for the generation of large libraries of compounds with diverse physicochemical properties. nih.gov This adaptability enables medicinal chemists to fine-tune the structure of phthalazine-based molecules to optimize their potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets. Consequently, the phthalazine core is a recurring motif in numerous clinically approved drugs and investigational agents. researchgate.net

Anticancer Activity

The phthalazine nucleus is a key pharmacophore in a multitude of compounds developed for cancer therapy. osf.io Its derivatives have been extensively investigated for their ability to interfere with various aspects of cancer cell proliferation and survival.

Antiproliferative Activities against Specific Cancer Cell Lines (e.g., MCF-7, Hep3B, SK-Hep-1)

Numerous studies have demonstrated the potent antiproliferative effects of phthalazine derivatives against a variety of human cancer cell lines. While specific data for 1,4-dichloro-5,6,7,8-tetrahydrophthalazine is not extensively reported in publicly available literature, the broader class of substituted phthalazines has shown significant activity.

For instance, various 1,4-disubstituted phthalazine derivatives have been synthesized and evaluated for their cytotoxic effects. Certain derivatives have displayed potent activity against the human breast adenocarcinoma cell line, MCF-7. Current time information in Jakarta, ID. Similarly, other novel series of phthalazine derivatives have been tested against the human hepatocellular carcinoma cell line, HepG2, showing promising inhibitory concentration (IC₅₀) values. nih.govnih.gov Research on N-acylhydrazone derivatives, which can be related to phthalazine structures, has also shown effective reduction in the viability of both HepG2 and Hep3B hepatocellular carcinoma cells. mdpi.com

Interactive Table: Antiproliferative Activity of Selected Phthalazine Derivatives.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phthalazine Derivative 6o | HCT-116 | 7±0.06 | researchgate.net |

| Phthalazine Derivative 6o | MCF-7 | 16.98±0.15 | researchgate.net |

| Phthalazine Derivative 7a | HCT-116 | 6.04±0.30 | nih.gov |

| Phthalazine Derivative 7a | MCF-7 | 8.8±0.45 | nih.gov |

| Phthalazine Derivative 7b | HCT-116 | 13.22±0.22 | nih.gov |

| Phthalazine Derivative 7b | MCF-7 | 17.9±0.50 | nih.gov |

| Phthalazine Derivative 2g | MCF-7 | 0.15 | nih.gov |

| Phthalazine Derivative 2g | HepG2 | 0.12 | nih.gov |

| Phthalazine Derivative 4a | MCF-7 | 0.18 | nih.gov |

| Phthalazine Derivative 4a | HepG2 | 0.09 | nih.gov |

Note: The compounds listed are derivatives of the core phthalazine structure, not this compound itself. Data for Hep3B and SK-Hep-1 cell lines with phthalazine derivatives is limited in the reviewed literature.

Kinase Inhibition (e.g., VEGFR-2, PIM family kinase)

A primary mechanism through which phthalazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2. For example, the discovery of Vatalanib (PTK787), an anilinophthalazine derivative, as a potent VEGFR inhibitor spurred the development of numerous other phthalazine-based VEGFR-2 inhibitors. researchgate.net Subsequent research has led to the synthesis of novel series of phthalazine compounds with significant VEGFR-2 inhibitory activity, often in the nanomolar to low micromolar range. nih.govnih.govnih.gov

Interactive Table: VEGFR-2 Kinase Inhibition by Selected Phthalazine Derivatives.

| Compound/Derivative | VEGFR-2 IC₅₀ | Reference |

| Phthalazine Derivative 7a | 0.11 ± 0.01 µM | nih.gov |

| Phthalazine Derivative 7b | 0.31 ± 0.03 µM | nih.gov |

| Phthalazine Derivative 8b | 0.91 ± 0.08 µM | nih.gov |

| Phthalazine Derivative 8c | 0.72 ± 0.08 µM | nih.gov |

| Phthalazine Derivative 2g | 0.148 µM | nih.gov |

| Phthalazine Derivative 4a | 0.196 µM | nih.gov |

| Sorafenib (Reference) | 0.1 ± 0.02 µM | nih.gov |

PIM Family Kinase Inhibition:

The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are implicated in the regulation of cell survival, proliferation, and apoptosis. Their overexpression is associated with various cancers, making them attractive targets for cancer therapy. While specific phthalazine derivatives as potent PIM kinase inhibitors with detailed IC₅₀ values are not as extensively documented as VEGFR-2 inhibitors in the available literature, the structural features of the phthalazine scaffold make it a suitable template for the design of PIM kinase inhibitors. Research has shown that other nitrogen-containing heterocyclic compounds can effectively inhibit PIM-1 kinase. Current time information in Jakarta, ID.nih.gov The development of phthalazine-based PIM kinase inhibitors remains an active area of research.

Poly(ADP-ribose) Polymerase Inhibition (Olaparib)

The phthalazine core is a critical component of Olaparib, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The phthalazinone moiety in Olaparib plays a crucial role in its binding to the PARP enzyme, highlighting the importance of this heterocyclic system in the development of effective DNA repair-targeting cancer drugs. osf.io

Nematicidal Activity

While the primary focus of research on phthalazine derivatives has been in medicinal chemistry for human diseases, the structural diversity of this class of compounds suggests potential applications in other areas, such as agriculture.

Activity against Plant-Parasitic Nematodes (e.g., Meloidogyne incognita, Bursaphelenchus xylophilus)

Plant-parasitic nematodes, such as the root-knot nematode (Meloidogyne incognita) and the pinewood nematode (Bursaphelenchus xylophilus), are responsible for significant crop damage and economic losses worldwide. researchgate.netresearchgate.net There is a continuous need for new, effective, and environmentally safer nematicides.

Currently, there is a lack of specific studies in the accessible scientific literature detailing the nematicidal activity of this compound or its close derivatives against Meloidogyne incognita and Bursaphelenchus xylophilus. Research into nematicidal agents has explored a wide range of chemical structures, including various aldehydes and naphthoquinones, which have shown potent activity against these nematode species. mdpi.comnih.gov However, the potential of tetrahydrophthalazine derivatives as nematicidal agents remains an unexplored area of investigation.

Antibacterial Activity

Derivatives of the phthalazine and tetrahydrophthalazine nucleus have demonstrated notable antibacterial properties. Research into novel 1,2,4-triazolo[3,4-a]phthalazine derivatives showed that many of the synthesized compounds exhibited inhibitory activity against Staphylococcus aureus. nih.gov One derivative, in particular, was found to be effective against all tested bacterial and fungal strains. nih.gov

In another study, a series of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives were synthesized and evaluated for their antimicrobial capabilities. Several of these compounds displayed antibacterial effects against both Gram-positive (Bacillus subtilis, B. sphaericus, S. aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, with activities comparable to the reference antibiotic, streptomycin. ekb.eg Further research has confirmed that various phthalazine derivatives possess antimicrobial properties, making this chemical class a subject of ongoing interest for the development of new antibacterial agents. osf.ioglobalresearchonline.net

| Compound Class | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[3,4-a]phthalazine derivatives | Staphylococcus aureus, other bacteria and fungi | Most derivatives showed activity against S. aureus; one compound was active against all tested strains. | nih.gov |

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | B. subtilis, B. sphaericus, S. aureus, P. aeruginosa | Activity was comparable to the reference drug streptomycin. | ekb.eg |

| General Phthalazine derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Substituted derivatives showed good in vitro antibacterial activity. | globalresearchonline.net |

Anti-inflammatory Properties

The tetrahydrophthalazine scaffold is a key component in molecules designed to have anti-inflammatory effects. A study focused on the synthesis of 4a,5,8,8a-tetrahydrophthalazinon-1-ones identified two compounds incorporating an arylpiperazine moiety that significantly inhibited the production of lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) in human whole blood. nih.govresearchgate.net Their activity was comparable to well-known anti-inflammatory phosphodiesterase 4 (PDE4) inhibitors. nih.govresearchgate.net

Furthermore, a specific tetrahydrophthalazine derivative, 2-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione sodium salt dihydrate, also known as Sodium Nucleinate or Tamerit, has been shown to exert its anti-inflammatory effects by inhibiting the oxidative burst in human monocytes. researchgate.net Oxidative burst responses stimulated by phorbol (B1677699) 12-myristate 13-acetate (PMA) were strongly inhibited by this compound. researchgate.net General reviews of phthalazine chemistry also frequently cite anti-inflammatory action as a significant therapeutic property of this class of compounds. osf.ioresearchgate.net

Antifungal Properties

The development of novel antifungal agents has also utilized the phthalazine chemical framework. In a study evaluating 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, several compounds demonstrated significant antifungal activity against Candida albicans and Aspergillus fumigatus. ekb.eg The efficacy of these derivatives was found to be comparable to the standard antifungal medication, amphotericin B. ekb.eg

Additionally, research on 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives has also pointed towards potential antifungal applications. researchgate.net A broader investigation into 1,2,4-triazolo[3,4-a]phthalazines identified one derivative with inhibitory activity against all tested fungal and bacterial strains, highlighting the potential for developing broad-spectrum antimicrobial agents from this scaffold. nih.gov

Antiviral Properties

While the broader class of phthalazine derivatives has been noted in reviews for possessing a wide range of pharmacological activities, including antiviral effects, specific and detailed studies on this compound or its direct derivatives in this capacity are not extensively detailed in the available scientific literature. osf.io Research in the antiviral field has more prominently featured other heterocyclic systems or natural product classes. mdpi.comnih.govnih.gov

Central Nervous System (CNS) Activity (e.g., GABA A receptor agonists)

Derivatives of tetrahydrophthalazine have emerged as potent modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a primary target for drugs affecting the central nervous system. A study identified 3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and their analogues as high-affinity ligands for the GABA-A benzodiazepine (B76468) receptor site. nih.gov

| Compound Class | Target | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 3-Phenyl-6-(2-pyridyl)methoxy-1,2,4-triazolo[3,4-a]phthalazine analogues | GABA-A Receptor Subtypes (α1, α2, α3, α5) | High-affinity ligands | Showed binding selectivity for α2, α3, and α5 subtypes over α1. | nih.gov |

| 7,8,9,10-Tetrahydro-(7,10-ethano)-phthalazine derivative | GABA-A α3-Benzodiazepine Site | Partial Agonist | One of the most binding-selective partial agonists known for this site. | nih.gov |

| Phthalazine derivatives | GABA(A) Receptor Subunit alpha-5 (GABRA5) | Inverse Agonists | Patented for potential use in Alzheimer's disease and pain. | bioworld.com |

Other Reported Biological Activities (e.g., Aldose Reductase Inhibitory Effects)

Derivatives based on the tetrahydrophthalazine structure have been identified as potent inhibitors of aldose reductase (AR), an enzyme implicated in the long-term complications of diabetes. nih.govresearchgate.net A study on N-substituted phthalazine sulfonamide derivatives revealed that several compounds showed excellent activity against aldose reductase. nih.gov

Two compounds, 4-(6-nitro-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)benzenesulfonamide and 1,4-dioxo-3-(4-sulfamoylbenzoyl)-1,2,3,4-tetrahydrophthalazine-6-carboxylic acid, displayed particularly prominent inhibitory activity with KI values of 67.73 nM and 148.20 nM, respectively. nih.gov This makes them significantly more potent than epalrestat (B1671369) (KI = 852.50 nM), which is the only aldose reductase inhibitor currently in clinical use. nih.govresearchgate.net Another phthalazinone derivative, Zopolrestat, has also been investigated in clinical studies for its ability to inhibit aldose reductase. nih.gov

Immunomodulatory Activity (e.g., IL-17A modulation)

While specific research detailing the modulation of Interleukin-17A (IL-17A) by this compound or its direct derivatives is not available, the broader immunomodulatory potential of this class of compounds is evident from their anti-inflammatory actions. The ability of certain tetrahydrophthalazinone derivatives to inhibit the release of the pro-inflammatory cytokine TNF-α demonstrates a clear impact on immune response pathways. nih.govresearchgate.net Additionally, the reported action of Sodium Nucleinate in suppressing the oxidative burst in monocytes is another key immunomodulatory effect, as this process is central to the function of phagocytic immune cells. researchgate.net

Pharmacophore Identification and Lead Compound Development

Pharmacophore modeling is a crucial step in drug design, involving the identification of the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. This model then serves as a template for the design and discovery of new, more potent, and selective lead compounds.

Typically, the development of a pharmacophore model for a compound series involves the synthesis of various analogs and the evaluation of their biological activity. Structure-activity relationship (SAR) studies are then conducted to determine which chemical features are critical for the desired therapeutic effect.

However, in the case of this compound, a thorough review of published research reveals no studies that have utilized this specific chemical entity as a basis for such investigations. There are no reports of the synthesis of a library of its derivatives or any subsequent biological screening that would be necessary to generate the data for pharmacophore identification. Consequently, there is no information on any lead compounds that may have been developed from this particular starting material.

Without foundational research on its biological activities and structure-activity relationships, it is not possible to construct a pharmacophore model or discuss any lead optimization efforts. The scientific community has not, to date, published findings that would allow for an informed discussion on the potential of the this compound scaffold in medicinal chemistry.

Applications in Chemical Biology and Materials Science Excluding Chemical/physical Properties

Development of Metal-Coordinating Ligands

The phthalazine (B143731) scaffold, derivable from 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine, is a valuable component in the design of polydentate ligands capable of coordinating with various metal ions. The nitrogen atoms within the phthalazine ring act as donor sites, facilitating the formation of stable metal complexes.

A notable example is the synthesis of the hexadentate ligand 1,4-bis(di(N-methylimidazol-2-yl)methyl)phthalazine. This ligand incorporates a central phthalazine unit with two di-(N-methylimidazol-2-yl)methyl groups attached at the 1 and 4 positions, providing a total of six nitrogen donor sites for metal coordination. This structural arrangement allows for the formation of dinuclear metal complexes. For instance, reaction with manganese(II), cobalt(II), and ruthenium(II) chlorides yields complexes with octahedrally coordinated metal centers bridged by the phthalazine unit and two chloro ligands. In some cases, solvent molecules like methanol (B129727) or dimethyl sulfoxide (B87167) can occupy terminal coordination sites. The versatility of this ligand is further demonstrated by its ability to form mononuclear complexes, where it utilizes three of its donor sites to coordinate to a single metal center.

Self-Assembly into Grid-like Metal Complexes

While direct evidence for the use of this compound in forming grid-like metal complexes is not extensively documented, the broader class of phthalazine and pyridazine (B1198779) derivatives has been successfully employed in the self-assembly of such supramolecular structures. These grid-like assemblies are formed through the coordination of metal ions with specifically designed multitopic ligands.

For example, ligands such as 4,6-bis(pyrazol-1-yl)pyrimidine and 3,6-bis(3,5-dimethylpyrazol-1-yl)pyridazine react with copper(I) centers to form [2x2] metallic grids. The geometry of the resulting grid and the encapsulation of counteranions are influenced by the specific structure of the ligand, including the placement of nitrogen atoms and the presence of substituent groups. This research into related heterocyclic systems suggests the potential for appropriately functionalized derivatives of this compound to act as building blocks for novel grid-like metal complexes.

Use in Functional Materials (e.g., White-Light-Emitting Materials)

Derivatives of phthalazine have shown promise as components in luminescent materials. The phthalazine-trione moiety, for instance, has been identified as a promising fluorophore, emitting light in the blue and green spectral regions upon ultraviolet excitation. Theoretical calculations have shown that the frontier molecular orbitals involved in these electronic transitions are primarily distributed over the phthalazine-trione core.

This intrinsic light-emitting capability of the phthalazine framework suggests that derivatives of this compound could be incorporated into the design of single-component white-light-emitting materials (WLEMs). WLEMs based on lanthanide coordination assemblies are of particular interest due to their potential for low energy consumption and pure white-light emission. The development of such materials often involves the use of organic ligands that can sensitize the luminescence of the lanthanide ion.

Sensing Applications (e.g., Metal Ions, Polychlorinated Benzenes)

The ability of the phthalazine nucleus to coordinate with metal ions has been exploited in the development of chemosensors. By functionalizing the phthalazine structure with appropriate chromogenic and fluorogenic groups, sensors that exhibit a selective response to specific metal ions can be created.

For example, a phthalazine-based chemosensor has been developed for the highly selective and sensitive detection of Co(II) ions in a semi-aqueous medium. This sensor demonstrates a distinct color change from yellow to green and a significant enhancement of fluorescence in the presence of cobalt ions, with a detection limit in the nanomolar range. Such sensors can also be applied in biological contexts, for instance, in the imaging of metal ions within living cells. Another phthalazine-imidazole-based colorimetric chemosensor has been synthesized for the detection of Cu(II) and Co(II) ions, exhibiting a color change from colorless to yellow upon complexation.

While the application of tetrahydrophthalazine derivatives for the specific detection of polychlorinated benzenes is not well-documented, the broader field of fluorescent sensing for aromatic compounds is an active area of research. For instance, sensor arrays using conjugated polymers have been developed for the discrimination of polycyclic aromatic hydrocarbons.

Building Blocks for Complex Molecular Architectures

The reactive nature of the chloro-substituents in this compound makes it a versatile building block for the synthesis of more complex molecular structures, including macrocycles. The substitution of the chlorine atoms with other functional groups, such as hydrazinyl moieties, opens up pathways for condensation reactions to form larger cyclic systems.

Future Research Directions and Translational Potential

Design and Synthesis of Novel, Potent Derivatives

The synthetic versatility of the 1,4-dichlorophthalazine (B42487) backbone is a cornerstone for future research. The chlorine atoms serve as excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This facilitates the creation of diverse chemical libraries. longdom.org Future synthetic strategies will likely focus on creating novel 1,4-disubstituted phthalazine (B143731) derivatives. nih.gov

Key synthetic approaches could involve:

Nucleophilic Aromatic Substitution: Reacting 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine with various nucleophiles such as amines, thiols, and alcohols to generate a library of substituted analogs. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Employing Suzuki, Heck, and Sonogashira coupling reactions to introduce aryl, vinyl, and alkynyl groups, thereby expanding the structural diversity and exploring different chemical spaces. beilstein-journals.org

Modification of the Tetrahydro-Ring: Performing reactions on the saturated portion of the molecule to introduce further complexity and modulate physicochemical properties.

These synthetic efforts aim to produce derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

Exploring New Biological Targets and Therapeutic Areas

The broader family of phthalazine and phthalazinone derivatives has demonstrated a wide spectrum of pharmacological activities. osf.io This suggests that derivatives of this compound could be explored for various therapeutic applications. Based on existing literature for related compounds, promising areas for investigation include:

Anticancer Agents: Phthalazine derivatives have shown potent anticancer properties by targeting various mechanisms, including the inhibition of receptor tyrosine kinases like VEGFR2, topoisomerases, and protein kinases. longdom.orgresearchgate.netnih.gov Novel derivatives could be screened against a panel of cancer cell lines to identify potent and selective antitumor agents. nih.gov

Antimicrobial Agents: Given that nitrogen-containing heterocyclic compounds are crucial for constructing pharmaceuticals, exploring the antimicrobial potential against various bacterial and fungal strains is a logical step. researchgate.netresearchgate.net

Anti-inflammatory Agents: Some phthalazine derivatives possess anti-inflammatory properties. longdom.orgosf.io Future research could focus on designing compounds that modulate inflammatory pathways.

Cardiovascular Agents: Historically, phthalazines have been investigated for cardiotonic and vasorelaxant properties. longdom.orgresearchgate.net

Advanced Mechanistic Investigations of Biological Action

To advance any promising derivatives toward clinical application, a thorough understanding of their mechanism of action is crucial. Future research should employ a combination of biochemical, cellular, and in vivo assays to elucidate how these compounds exert their biological effects.

For derivatives showing anticancer activity, investigations could focus on:

Enzyme Inhibition Assays: To determine if the compounds inhibit specific kinases (e.g., VEGFR2) or other enzymes crucial for cancer cell proliferation. nih.gov

Cell Cycle Analysis: To understand how the compounds affect cell cycle progression and induce apoptosis. nih.gov

Target Identification and Validation: Utilizing techniques like proteomics and chemical biology to identify the direct molecular targets of the most active compounds.

These mechanistic studies are vital for rational drug design and for predicting potential on- and off-target effects.

Development of Structure-Activity and Structure-Property Relationships

A systematic investigation into the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) is fundamental for optimizing lead compounds. drugdesign.orgyoutube.com By synthesizing and testing a series of structurally related analogs, researchers can decipher the relationship between specific structural features and biological activity. youtube.com

Key aspects of SAR/SPR studies would include:

Impact of Substituents at the 1 and 4 Positions: Evaluating how different functional groups (e.g., electron-donating vs. electron-withdrawing, bulky vs. compact) at these positions influence potency and selectivity. nih.gov

Physicochemical Properties: Correlating properties like lipophilicity (LogP), solubility, and metabolic stability with biological activity to guide the design of derivatives with improved drug-like properties. researchgate.net

These studies provide crucial insights that inform the iterative process of lead optimization. youtube.com

Table 1: Representative Phthalazine Derivatives and Their Biological Activities

| Compound Name | Structure | Biological Activity | Target/Mechanism |

|---|---|---|---|

| Azelastine | Antihistamine | H1 receptor antagonist | |

| Hydralazine | Antihypertensive | Vasodilator | |

| Zopolrestat | Aldose reductase inhibitor | Potential for diabetic complications | |

| Vatalanib (PTK787) | Anticancer | VEGFR inhibitor |

This table presents examples of known phthalazine-based drugs to illustrate the therapeutic potential of the core scaffold. nih.govnih.gov

Computational Drug Discovery and Rational Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. nih.gov For this compound derivatives, in silico methods can be employed for:

Virtual Screening: Screening large virtual libraries of potential derivatives against the three-dimensional structures of known biological targets to identify promising candidates for synthesis.

Molecular Docking: Simulating the binding of designed compounds to the active site of a target protein to predict binding affinity and interaction patterns. rsc.org This can help prioritize which derivatives to synthesize.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity. researchgate.netrsc.org These models can then be used to predict the activity of unsynthesized compounds. nih.gov

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to identify candidates with better pharmacokinetic profiles early in the discovery process. nih.gov

Potential for Agrochemical and Industrial Applications

Beyond pharmaceuticals, nitrogen-containing heterocycles like phthalazines have found applications in the agrochemical sector. osf.ioresearchgate.net Future research could explore the potential of this compound derivatives as herbicides, insecticides, or fungicides. The presence of chlorine in a molecule can sometimes enhance its biological activity in these areas. nih.gov

In the realm of industrial applications, chlorinated organic compounds are used in the synthesis of various materials, including polymers and dyes. tzgroupusa.com The reactivity of the dichloro-scaffold could be harnessed for the development of novel functional materials, although this remains a more speculative area of research.

Integration with High-Throughput Screening and Combinatorial Chemistry

The amenability of the this compound scaffold to diverse chemical modifications makes it an ideal candidate for combinatorial chemistry and high-throughput screening (HTS). uomustansiriyah.edu.iqnumberanalytics.com

Combinatorial Chemistry: This approach allows for the rapid, parallel synthesis of a large number of derivatives (a "library") from a common starting material. pharmatutor.orgyoutube.com By reacting the dichloro-scaffold with a variety of building blocks, vast and diverse libraries can be generated. nih.gov

High-Throughput Screening (HTS): These libraries can then be rapidly screened against a multitude of biological targets using automated HTS platforms. mdpi.comnih.gov This enables the efficient identification of "hits"—compounds that show activity in a particular assay. nih.gov

The integration of combinatorial synthesis and HTS can dramatically accelerate the early stages of drug discovery, allowing for the exploration of a much broader chemical space in a shorter amount of time than traditional methods. mdpi.com

Conclusion

Summary of Key Research Findings on 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine

Research into the chemical compound this compound has primarily centered on its role as a versatile synthetic intermediate. The existing body of scientific literature indicates that this compound is a valuable building block for the creation of more complex molecules, particularly within the realm of medicinal chemistry. The reactivity of the two chlorine atoms at the 1 and 4 positions of the phthalazine (B143731) core allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups. This adaptability is a key feature highlighted in synthetic chemistry studies.

While direct biological activity studies on this compound are not extensively documented, its derivatives have been the subject of more focused pharmacological evaluation. The tetrahydrophthalazine scaffold, which forms the core of this molecule, is a recognized pharmacophore. Research on analogous 1,4-disubstituted phthalazine derivatives has demonstrated significant biological potential, including anticancer and anticonvulsant activities. researchgate.netnih.gov For instance, various novel 1,4-disubstituted phthalazine derivatives have been synthesized and screened for their cytotoxic activities against different cancer cell lines, with some compounds showing promising results. nih.gov

Furthermore, the investigation of related tetrahydrophthalazine structures has revealed their potential as modulators of biological targets such as the GABA-A receptor. nih.gov These findings indirectly underscore the importance of this compound as a precursor for compounds with potential therapeutic applications. The synthetic routes to create diverse libraries of phthalazine derivatives often commence from 1,4-dichlorinated precursors, highlighting the foundational role of this compound in drug discovery and development. researchgate.net

Significance of the Compound in Academic and Applied Research

In academic research, this compound holds significance as a model scaffold for exploring new synthetic methodologies. Its structure allows for the investigation of regioselective and stereoselective reactions, contributing to the broader understanding of heterocyclic chemistry. The development of efficient synthetic pathways to and from this compound is of academic interest, as it provides tools for organic chemists to construct complex molecular architectures. researchgate.net

From an applied research perspective, the primary significance of this compound lies in its role as a key intermediate in the pharmaceutical industry. Phthalazine-based compounds are integral to a number of therapeutic agents, and the development of new drugs containing this scaffold is an active area of research. researchgate.net The ability to readily modify the this compound molecule allows for the generation of compound libraries for high-throughput screening, a critical process in modern drug discovery. The synthesis of novel derivatives with potential applications as anticancer agents, anti-inflammatory drugs, and central nervous system modulators is a testament to the compound's practical importance. researchgate.netnih.gov

The following table provides a summary of the key research areas where this compound and its derivatives have been investigated:

| Research Area | Focus of Investigation | Key Findings |

| Synthetic Chemistry | Development of new synthetic routes and reaction methodologies. | The dichlorinated nature of the compound allows for versatile functionalization. |

| Medicinal Chemistry | Use as a scaffold for the synthesis of biologically active molecules. | Derivatives have shown potential as anticancer, anticonvulsant, and GABA-A receptor modulating agents. researchgate.netnih.govnih.gov |

| Drug Discovery | Application as a building block for creating libraries of novel compounds. | Facilitates the exploration of new chemical space for therapeutic targets. |

Outlook for Future Contributions to Chemical Science

The future contributions of this compound to chemical science are poised to be significant, particularly in the continued development of novel therapeutic agents. As the demand for new and more effective drugs grows, the importance of versatile building blocks like this compound will also increase. Future research is likely to focus on several key areas.

Firstly, the exploration of new catalytic methods for the functionalization of the C-Cl bonds will likely be a fruitful avenue of investigation. The development of novel cross-coupling reactions, for example, could provide even more efficient and selective ways to synthesize complex derivatives. This could lead to the discovery of compounds with enhanced biological activity and improved pharmacokinetic profiles.

Secondly, a more in-depth investigation into the biological properties of a wider range of derivatives of this compound is warranted. While the potential of the phthalazine scaffold is recognized, a systematic exploration of the structure-activity relationships of its tetrahydro derivatives could uncover new therapeutic opportunities. This could involve screening against a broader array of biological targets, including enzymes and receptors implicated in various diseases.